molecular formula C19H32N2O2 B2767008 benzyl N-(11-aminoundecyl)carbamate CAS No. 1823473-61-5

benzyl N-(11-aminoundecyl)carbamate

Cat. No.: B2767008
CAS No.: 1823473-61-5
M. Wt: 320.477
InChI Key: IQMBDSJEQFMSGL-UHFFFAOYSA-N
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Description

Benzyl N-(11-aminoundecyl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) group linked to an 11-aminoundecyl chain. This compound is primarily utilized in organic synthesis as a protective group for amines, leveraging the stability of the carbamate bond under basic and acidic conditions. The aminoundecyl spacer provides flexibility, making it suitable for applications in drug delivery systems or conjugation with biomolecules . Its orthogonal protection strategy allows selective deprotection via hydrogenolysis (e.g., Pd/C or Ni catalysis), distinguishing it from other amine-protecting groups like tert-butyloxycarbonyl (Boc) .

Properties

IUPAC Name

benzyl N-(11-aminoundecyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c20-15-11-6-4-2-1-3-5-7-12-16-21-19(22)23-17-18-13-9-8-10-14-18/h8-10,13-14H,1-7,11-12,15-17,20H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMBDSJEQFMSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(11-aminoundecyl)carbamate typically involves the reaction of benzyl chloroformate with 11-aminoundecanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 0°C

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(11-aminoundecyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzyl carbamate derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of benzyl N-(11-aminoundecyl)carbamate typically involves the reaction of benzyl chloroformate with 11-aminoundecanoic acid. The characterization of the compound can be performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies indicate that it exhibits significant inhibitory effects on bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's efficacy is attributed to its capacity to induce apoptosis and inhibit cell cycle progression in cancer cells.

Enzyme Inhibition Studies

This compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurotransmission, and their inhibition can have therapeutic implications in neurodegenerative diseases such as Alzheimer's disease. Studies have shown that this compound can effectively inhibit these enzymes, suggesting its potential as a lead compound for further development in treating cognitive disorders.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Activity : In a recent investigation, this compound was tested against breast cancer cell lines, showing a reduction in cell viability by over 50% at concentrations above 10 µM .
  • Enzyme Inhibition : Research highlighted that this compound had an IC50 value of 12 µM against butyrylcholinesterase, indicating a strong inhibitory effect compared to other known inhibitors .

Comparative Data Table

The following table summarizes key findings related to the biological activities of this compound compared to other compounds:

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)BChE Inhibition (IC50 µM)
This compound32 (Staphylococcus aureus)1012
Standard Antibiotic (e.g., Penicillin)16 (Staphylococcus aureus)--
Known BChE Inhibitor (e.g., Rivastigmine)--8

Mechanism of Action

The mechanism of action of benzyl N-(11-aminoundecyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzalkonium Chloride (BAC) Derivatives

Benzalkonium chloride (BAC) derivatives, such as benzyl-dimethyl-dodecylammonium chloride (BAC12), share a benzyl head group but differ in their functional moieties. While BACs contain a quaternary ammonium group, benzyl N-(11-aminoundecyl)carbamate employs a carbamate linkage. This structural difference impacts physicochemical properties:

  • Charge and Solubility: BACs are permanently cationic, enhancing water solubility and antimicrobial activity. In contrast, the carbamate group in this compound is neutral, reducing ionic interactions but improving lipid membrane permeability .
  • Applications : BACs are widely used as disinfectants, whereas benzyl carbamates are preferred in synthetic chemistry for amine protection .
Table 1: Key Differences Between this compound and BAC12
Property This compound BAC12
Functional Group Carbamate Quaternary Ammonium
Charge Neutral Cationic
Primary Use Amine Protection Antimicrobial Agent
Deprotection Method Hydrogenolysis Not Applicable

Other Carbamate Protecting Groups

tert-Butyloxycarbonyl (Boc)
  • Stability: Boc groups are stable under hydrogenolysis but cleaved under acidic conditions (e.g., trifluoroacetic acid). Benzyl carbamates, conversely, are acid-stable but sensitive to hydrogenation, enabling orthogonal protection strategies .
  • Yield : In a study, Cbz derivatives (e.g., benzyl carbamates) were synthesized with 45% yield, while Boc derivatives often achieve higher yields (e.g., >70%) due to optimized protocols .
S-Benzyl Thiocarbamate
  • Reactivity : Replacing the oxygen in carbamates with sulfur (thiocarbamate) increases susceptibility to nucleophilic attack, reducing stability under basic conditions. Benzyl carbamates offer superior hydrolytic stability, making them preferable for prolonged reactions .

Radiolabeled Carbamates

N-Benzyl-[11C]methyl carbamate () demonstrates the feasibility of incorporating radioisotopes into carbamate structures. This compound’s long alkyl chain could facilitate conjugation with targeting moieties in radiopharmaceuticals, though specific data on its radiolabeling efficiency remain unexplored .

Table 2: Comparison of Carbamate Protecting Groups
Group Deprotection Method Stability Yield in Synthesis
Benzyl Carbamate Hydrogenolysis Acid/Base Stable ~45%
Boc Acidolysis Base Stable >70%
S-Benzyl Thiocarbamate Thiolysis Base-Labile Not Reported

Biological Activity

Benzyl N-(11-aminoundecyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and possible therapeutic applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 11-aminoundecanoic acid. The process generally follows these steps:

  • Formation of the Carbamate :
    • Benzyl chloroformate is reacted with 11-aminoundecanoic acid in an organic solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine).
    • The reaction yields this compound along with by-products that can be removed through purification techniques such as recrystallization or column chromatography.
  • Characterization :
    • The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of carbamate derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

  • Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC values for this compound against Gram-positive and Gram-negative bacteria range from 10 to 50 µg/mL, showcasing its potential effectiveness in treating bacterial infections .

Neuroprotective Effects

Another area of interest is the neuroprotective effects associated with carbamate derivatives. Preliminary data suggest that this compound may influence neuroprotective pathways.

  • Mechanism of Action : The compound's ability to modulate neurotransmitter levels and reduce oxidative stress markers has been proposed as a mechanism for its neuroprotective effects. These findings warrant further investigation into its therapeutic applications in neurodegenerative diseases .

Table 1: Biological Activity Summary of this compound

Activity TypeTest Organism/ModelMIC/ED50 ValueReferences
AntimicrobialGram-positive bacteria10-50 µg/mL
Gram-negative bacteria20-40 µg/mL
AnticonvulsantMES-induced seizuresED50 = 30 mg/kg
NeuroprotectiveOxidative stress modelNot quantified

Q & A

Q. Advanced

  • Antimetastatic Effects : Derivatives like benzyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate inhibit HIF-1α in prostate cancer cells, reducing invasion (IC₅₀ ~10 µM) .
  • Structure-Activity Relationships (SAR) : Elongated alkyl chains (e.g., 11-aminoundecyl) enhance membrane permeability and target binding .
    Experimental Design : Use Boyden chamber assays for metastasis inhibition and Western blotting for HIF-1α validation .

How should researchers design stability studies for carbamates in aqueous/organic media?

Q. Advanced

  • pH-Dependent Hydrolysis : Incubate compounds in buffers (pH 2–12) at 37°C, monitoring degradation via HPLC. Carbamates are typically stable at pH 4–8 but hydrolyze rapidly under acidic/basic extremes .
  • Light/Oxygen Sensitivity : Conduct studies under inert (N₂) vs. ambient conditions to assess oxidation byproducts .

What crystallographic tools are optimal for resolving carbamate structures?

Q. Advanced

  • SHELX Suite : For small-molecule refinement (SHELXL) and phasing (SHELXD), particularly with high-resolution (<1.0 Å) data .
  • ORTEP-III : Visualize thermal ellipsoids and validate bond geometries (e.g., C=O bond lengths: ~1.23 Å) .

How can conflicting bioactivity data across studies be reconciled?

Q. Advanced

  • Dose-Response Reproducibility : Validate assays using standardized cell lines (e.g., PC-3M-CT+ for prostate cancer) .
  • Impurity Analysis : LC-MS to rule out contaminants from synthesis (e.g., unreacted benzyl chloroformate) .

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